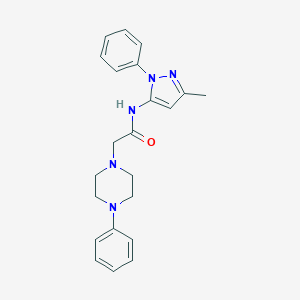![molecular formula C27H22N6O3 B292835 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B292835.png)
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant defense and detoxification. 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide activates Nrf2 by covalently modifying Keap1, a negative regulator of Nrf2, leading to the stabilization and translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and physiological effects:
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various diseases. Another advantage is its stability and solubility, which makes it easy to handle in lab experiments. However, one limitation of using 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide is its relatively high cost compared to other compounds. In addition, 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide can be toxic at high concentrations, which requires careful dosing in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide. One direction is the development of more potent and selective Nrf2 activators based on the structure of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide. Another direction is the study of the effects of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide in animal models of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the combination of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide with other drugs or therapies could be explored for potential synergistic effects. Finally, the development of 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide analogs with improved pharmacokinetic properties could lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with N-(4-methylphenyl)hydrazinecarboxamide in the presence of acetic anhydride and a catalytic amount of pyridine. The resulting product is then purified by column chromatography to obtain 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has also been shown to possess anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]-N-(4-methylphenyl)hydrazinecarboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C27H22N6O3 |
|---|---|
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-[[2-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)acetyl]amino]-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C27H22N6O3/c1-18-12-14-21(15-13-18)29-27(36)31-30-23(34)17-33-26(35)22(16-28)24(19-8-4-2-5-9-19)25(32-33)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,30,34)(H2,29,31,36) |
InChI-Schlüssel |
DQGNGNICUPBOQI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)CN2C(=O)C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NNC(=O)CN2C(=O)C(=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
![7-Ethoxy-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B292754.png)
![3-(4-chlorobenzyl)-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292755.png)
![3-benzyl-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292756.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 5-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292763.png)

![methyl 7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292768.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-6-(2-furyl)-4-(2-thienyl)nicotinonitrile](/img/structure/B292772.png)

![4-(2-Furyl)-2-[2-oxo-2-(2-thienyl)ethoxy]-6-(2-thienyl)nicotinonitrile](/img/structure/B292774.png)
![2-benzylsulfanyl-5-(2,4-dichlorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292776.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292778.png)